1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine
Overview
Description
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is a complex organic compound that features a piperazine core substituted with two thiazole rings. Thiazole rings are known for their biological activities and are commonly found in various pharmacologically active compounds . This compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole rings, which can be synthesized through the Hantzsch thiazole synthesis. This involves the condensation of α-haloketones with thioamides under acidic conditions .
Once the thiazole rings are prepared, they are then coupled with the piperazine core. This coupling reaction often involves nucleophilic substitution reactions where the thiazole rings are attached to the piperazine through their respective reactive sites. The reaction conditions usually require a base such as potassium carbonate and a polar aprotic solvent like dimethylformamide (DMF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and automated synthesis systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydrothiazoles .
Scientific Research Applications
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine involves its interaction with various molecular targets. The thiazole rings can interact with enzymes and receptors, modulating their activity. This can lead to the inhibition of enzyme activity or the activation of specific signaling pathways . The exact molecular targets and pathways depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine: Similar structure but with a bromine atom instead of a methoxy group.
1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine: Similar structure but with a chlorine atom instead of a methoxy group.
Uniqueness
1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4-(4-phenyl-1,3-thiazol-2-yl)piperazine is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activities. The methoxy group can enhance the compound’s ability to interact with specific molecular targets, potentially leading to improved biological activity compared to its analogs .
Properties
IUPAC Name |
2-[4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]piperazin-1-yl]-4-phenyl-1,3-thiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4OS2/c1-28-19-9-7-18(8-10-19)21-16-30-23(25-21)27-13-11-26(12-14-27)22-24-20(15-29-22)17-5-3-2-4-6-17/h2-10,15-16H,11-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGXSKCZYHLZKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)N3CCN(CC3)C4=NC(=CS4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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